molecular formula C5H6N4O2 B1630009 6-Nitropyridine-2,3-diamine CAS No. 856851-24-6

6-Nitropyridine-2,3-diamine

Cat. No.: B1630009
CAS No.: 856851-24-6
M. Wt: 154.13 g/mol
InChI Key: OESYDURQGNTTMM-UHFFFAOYSA-N
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Description

6-Nitropyridine-2,3-diamine is an organic compound that belongs to the class of nitropyridines It is characterized by the presence of a nitro group (-NO2) and two amino groups (-NH2) attached to a pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitropyridine-2,3-diamine typically involves the nitration of pyridine derivatives followed by amination. One common method involves the reaction of pyridine with dinitrogen pentoxide (N2O5) in an organic solvent to form N-nitropyridinium ion. This intermediate is then reacted with sulfur dioxide (SO2) and bisulfite (HSO3-) in water to yield 3-nitropyridine

Industrial Production Methods: Industrial production of this compound may involve large-scale nitration and amination processes, utilizing optimized reaction conditions to achieve high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions: 6-Nitropyridine-2,3-diamine undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under specific conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The amino groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like ammonia (NH3) and various amines can be used for substitution reactions.

Major Products Formed:

    Oxidation: Formation of nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridines with different functional groups.

Scientific Research Applications

6-Nitropyridine-2,3-diamine has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various therapeutic applications.

    Industry: Utilized in the development of advanced materials, including polymers and dyes.

Mechanism of Action

The mechanism of action of 6-Nitropyridine-2,3-diamine involves its interaction with specific molecular targets and pathways. The nitro and amino groups play a crucial role in its reactivity and biological activity. The compound can interact with enzymes and receptors, leading to various biochemical effects. Detailed studies on its molecular targets and pathways are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

    3-Nitropyridine: Similar in structure but lacks the amino groups.

    4-Nitropyridine: Another nitropyridine derivative with different substitution patterns.

    2,6-Diaminopyridine: Contains amino groups but lacks the nitro group.

Uniqueness: 6-Nitropyridine-2,3-diamine is unique due to the presence of both nitro and amino groups on the pyridine ring. This combination of functional groups imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

6-nitropyridine-2,3-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H6N4O2/c6-3-1-2-4(9(10)11)8-5(3)7/h1-2H,6H2,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OESYDURQGNTTMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=NC(=C1N)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H6N4O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40631175
Record name 6-Nitropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

154.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

856851-24-6
Record name 6-Nitro-2,3-pyridinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=856851-24-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Nitropyridine-2,3-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40631175
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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